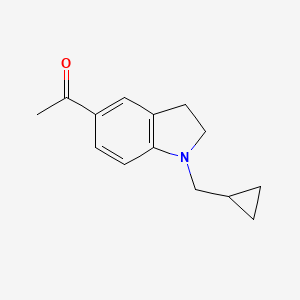![molecular formula C9H15N3OS B1474446 (1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932715-06-4](/img/structure/B1474446.png)
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
Vue d'ensemble
Description
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol, commonly referred to as MTCH, is a cyclic, chiral, and non-steroidal organic compound with a molecular formula of C7H14N2O2S. It is a colorless, odorless, and crystalline solid with a melting point of 66-69°C. MTCH has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure makes it a valuable tool for the development of new compounds and drug candidates.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Triazole Derivatives
Triazole derivatives, including 1,2,4-triazole and its related compounds, have been a focus of research due to their significant biological activities. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and their potential against various neglected diseases. The versatility of triazoles is attributed to the possibility of structural variations that offer a broad range of biological activities (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The synthesis of 1,2,4-triazole derivatives is an area of active research, aiming to develop new chemical entities with enhanced biological activities. Synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been explored, highlighting the importance of the azide-alkyne cycloaddition reaction, which is considered a key reaction in click chemistry. This methodology supports the development of compounds with potential pharmaceutical applications (Kaushik et al., 2019).
Potential Applications in Drug Discovery
The exploration of 1,2,4-triazole derivatives for their pharmacological significance has revealed their potential in drug discovery against cancer, microbial infections, and various diseases. Strategies for the synthesis of 1,2,4-triazole-containing scaffolds have been outlined, emphasizing their importance in the discovery of new drug candidates (Nasri et al., 2021).
Advances in Triazole Synthesis
Recent advances in eco-friendly procedures for the synthesis of 1,2,3-triazoles have been reviewed, focusing on methods that offer advantages such as shorter reaction times, higher yields, and the use of environmentally friendly catalysts. These methodologies are crucial for the industrial synthesis of drugs and highlight the ongoing efforts to make chemical synthesis more sustainable (de Souza et al., 2019).
Propriétés
IUPAC Name |
(1S,2S)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-12-6-10-11-9(12)14-8-5-3-2-4-7(8)13/h6-8,13H,2-5H2,1H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYYGGHMGIAPW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)












